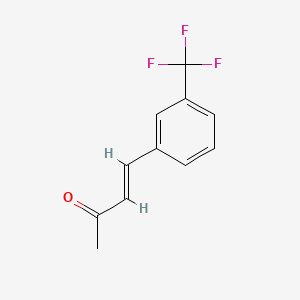

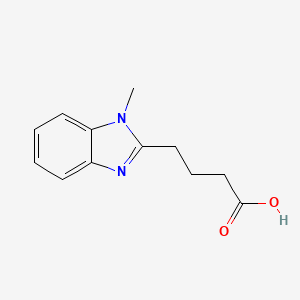

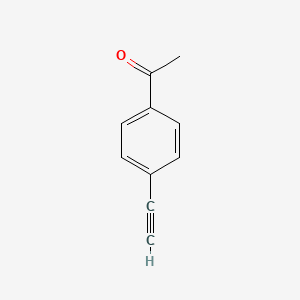

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular weight of 175.23 . It belongs to the family of indoles, which are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . Indoles are also present in several drugs and plants .

科学的研究の応用

Anti-Proliferative & Anti-Inflammatory Agents

This compound can be used in the preparation of curcumin derivatives which have potential as anti-proliferative and anti-inflammatory agents. These derivatives could play a role in the treatment of diseases characterized by inflammation and uncontrolled cell growth .

Botulinum Neurotoxin Serotype A Protease Inhibitors

Another application is the preparation of analogs that inhibit botulinum neurotoxin serotype A protease. This is significant for developing treatments against botulism, a rare but serious illness caused by a toxin that attacks the body’s nerves .

β-Amyloid Imaging Probes

The compound can also be utilized in the stereoselective synthesis of dibenzylideneacetone derivatives, which serve as imaging probes for β-amyloid plaques. This is particularly relevant in Alzheimer’s disease research, where detecting these plaques is crucial for diagnosis and monitoring .

Aldose Reductase & Aldehyde Reductase Inhibitors

Indole derivatives have been evaluated for their inhibitory effects on aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications. Thus, this compound may contribute to the development of treatments for diabetes-related issues .

Antiviral & Anticancer Properties

Indole derivatives are known to possess antiviral and anticancer activities. Therefore, this compound could be pivotal in synthesizing new drugs for viral infections and cancer therapy .

Antimicrobial & Antitubercular Activities

These derivatives also exhibit antimicrobial and antitubercular properties, making them valuable in creating new treatments for bacterial infections, including tuberculosis .

Antidiabetic & Antimalarial Effects

The compound may be used to synthesize derivatives with antidiabetic and antimalarial effects, contributing to the fight against diabetes and malaria .

Anticholinesterase Activity

Lastly, indole derivatives can act as anticholinesterases, which are important in treating conditions like Alzheimer’s disease and myasthenia gravis .

作用機序

Target of Action

1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde, as an indole derivative, is likely to interact with a variety of biological targets. Indole derivatives are known to play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1-ethyl-2-methyl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-3-13-9(2)6-11-7-10(8-14)4-5-12(11)13/h4-5,7-9H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYZVTDUVYAGGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC2=C1C=CC(=C2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)